![molecular formula C14H22N2O2 B7629645 N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide](/img/structure/B7629645.png)
N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide, also known as CPP-115, is a drug that has been developed as a potential treatment for a variety of neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and potentially alleviate symptoms of certain neurological disorders.
作用機序
N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide increases the levels of GABA in the brain, which can have a calming effect and potentially alleviate symptoms of certain neurological disorders.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide administration can have a variety of biochemical and physiological effects. GABA is a neurotransmitter that is involved in the regulation of neuronal excitability, and increased levels of GABA can lead to a reduction in neuronal activity. This can result in a calming effect and potentially alleviate symptoms of certain neurological disorders.
実験室実験の利点と制限
One advantage of N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide as a research tool is its potency as a GABA transaminase inhibitor. This allows for the manipulation of GABA levels in the brain with a high degree of precision. However, one limitation of N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide is its potential for off-target effects, as it may interact with other enzymes or receptors in addition to GABA transaminase.
将来の方向性
There are several potential future directions for research on N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide. One area of interest is its potential use in the treatment of addiction, as preclinical studies have shown promising results in reducing drug-seeking behavior. Additionally, further studies are needed to explore the potential use of N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide in the treatment of anxiety and other neurological disorders. Finally, research on the pharmacokinetics and pharmacodynamics of N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide is needed to better understand its potential for clinical use.
合成法
N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopropylamine with piperidinone, followed by cyclization with diethyl malonate. This process yields a racemic mixture of N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide, which can be separated into its individual enantiomers using chiral chromatography.
科学的研究の応用
N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide has been studied extensively in preclinical models for its potential use in the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction. Studies have shown that N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide is able to increase the levels of GABA in the brain and reduce seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and potentially reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-12(15-11-5-6-11)14(7-4-8-14)13(18)16-9-2-1-3-10-16/h11H,1-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELLTQROWFAQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2(CCC2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。